
4-chloro-6-methyl-5-(propan-2-yl)pyrimidine
描述
4-chloro-6-methyl-5-(propan-2-yl)pyrimidine, also known as CMMP, is a pyrimidine derivative that has recently gained attention due to its potential applications in scientific research. It has been used in various studies, including those related to the development of new drugs, the understanding of biochemical and physiological processes, and the optimization of laboratory experiments. In
科学研究应用
4-chloro-6-methyl-5-(propan-2-yl)pyrimidine has been used in a variety of scientific research applications. One of the most notable applications of this compound is in the development of new drugs. In particular, this compound has been used in the synthesis of several novel antifungal agents, including the antifungal agent 5-chloro-6-methyl-4-(1-methyl-3-pyridin-3-yl)pyrimidine. Additionally, this compound has been used to study the biochemical and physiological processes involved in the development of various diseases, such as cancer and diabetes. Finally, this compound has been used to optimize laboratory experiments by providing an efficient and cost-effective way to synthesize compounds for further study.
作用机制
The exact mechanism of action of 4-chloro-6-methyl-5-(propan-2-yl)pyrimidine is not yet fully understood. However, it is believed that this compound may act as a substrate for various enzymes, such as cytochrome P450, and may also interact with various proteins and receptors in the body. Additionally, this compound may act as an inhibitor of certain enzymes, such as those involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of certain enzymes. Additionally, this compound may have an effect on the metabolism of certain drugs, as well as on the absorption, distribution, and excretion of certain drugs.
实验室实验的优点和局限性
The use of 4-chloro-6-methyl-5-(propan-2-yl)pyrimidine in laboratory experiments has several advantages. First, this compound is a relatively inexpensive compound and can be easily synthesized in a laboratory setting. Additionally, this compound is a relatively stable compound and can be stored for extended periods of time. Finally, this compound can be used in a variety of laboratory experiments, including those related to the development of new drugs, the understanding of biochemical and physiological processes, and the optimization of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the exact effects of this compound on the body. Additionally, this compound may interact with certain drugs, which may lead to unexpected and potentially dangerous side effects. Finally, this compound is a relatively new compound and has not been extensively studied, making it difficult to predict the long-term effects of this compound on the body.
未来方向
There are several potential future directions for the use of 4-chloro-6-methyl-5-(propan-2-yl)pyrimidine. First, further research is needed to understand the exact mechanism of action of this compound and its effects on the body. Additionally, further research is needed to understand the interactions between this compound and other drugs and to determine the potential long-term effects of this compound on the body. Finally, further research is needed to optimize the synthesis of this compound and to identify new applications for this compound in scientific research.
属性
IUPAC Name |
4-chloro-6-methyl-5-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQQSLYQUGLKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734489 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81438-38-2 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

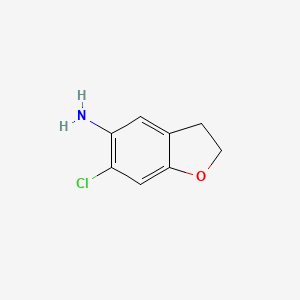
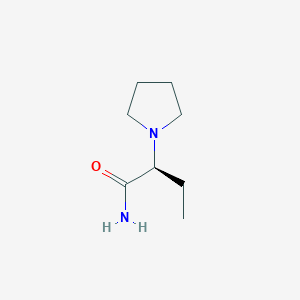
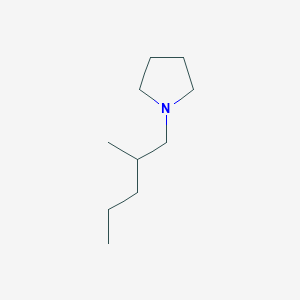
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)


![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)

![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)

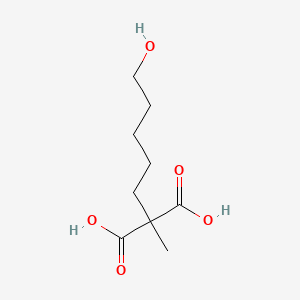
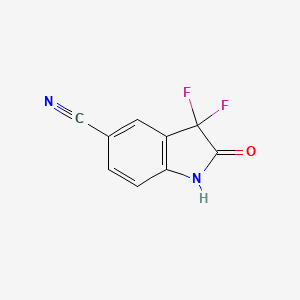
![methyl (2Z)-2-(methoxyimino)-2-[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate](/img/structure/B6598232.png)